molecular formula C11H5ClF3NO3S B3034519 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid CAS No. 1823182-65-5

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid

Cat. No.: B3034519
CAS No.: 1823182-65-5
M. Wt: 323.68 g/mol
InChI Key: PDRXHOZUZAQQRJ-UHFFFAOYSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a pyridine ring with specific substitutions. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxythiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3S/c12-6-3-5(11(13,14)15)4-16-9(6)19-7-1-2-20-8(7)10(17)18/h1-4H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRXHOZUZAQQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
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3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
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3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
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3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
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3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid
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3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)thiophene-2-carboxylic acid

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